HOAt

描述

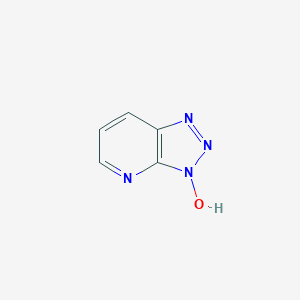

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydroxytriazolo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-9-5-4(7-8-9)2-1-3-6-5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIRBHDGWMWJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(N=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075239 | |

| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39968-33-7 | |

| Record name | HOAt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39968-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-7-azabenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039968337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-7-AZABENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX8XYH09H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Hydroxy 7 Azabenzotriazole and Its Derivatives

Established Synthetic Pathways for 1-Hydroxy-7-azabenzotriazole

An established and simplified method for synthesizing 1-Hydroxy-7-azabenzotriazole (HOAt) involves starting from 2-nitro-3-pyridinol, which is first methylated to form 2-nitro-3-methoxypyridine. tandfonline.comluxembourg-bio.com This intermediate is then treated with hydrazine (B178648) to yield the final product. tandfonline.comluxembourg-bio.com

A specific laboratory procedure for this conversion begins with 2-nitro-3-methoxypyridine, which is mixed with 95% hydrazine, water, and dimethylformamide (DMF). google.com The mixture is gently heated to approximately 70°C, at which point an exothermic reaction increases the temperature to around 80°C, dissolving the solid starting material. google.com After being left to react for 24 hours, the excess hydrazine and water are removed by evaporation. The resulting residue is then cooled, diluted with water, and acidified with concentrated hydrochloric acid to precipitate the 1-Hydroxy-7-azabenzotriazole product. google.com This pathway provides a reliable method for obtaining this compound, which is noted for its ability to speed up coupling reactions, reduce racemization, and provide a visual endpoint indication (yellow-to-colorless) during peptide synthesis. luxembourg-bio.com

Synthesis of Uronium and Phosphonium (B103445) Salts Derived from 1-Hydroxy-7-azabenzotriazole

The efficacy of 1-Hydroxy-7-azabenzotriazole as a coupling additive has led to its incorporation into standalone uronium and phosphonium salt reagents. These reagents are prized in peptide synthesis for their efficiency and ability to suppress side reactions.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): HATU is a third-generation coupling reagent derived from this compound. chemicalbook.com It was first reported in 1993 and is prepared by reacting this compound with TCFH (tetramethylchloroformamidinium hexafluorophosphate) under basic conditions. wikipedia.org The reaction leads to the formation of an active ester derivative of this compound. chemicalbook.comwikipedia.org Structural studies, including X-ray crystallography and NMR, have confirmed that HATU exists predominantly as the guanidinium (B1211019) (iminium) salt isomer rather than the initially proposed uronium (O-form) salt. wikipedia.org HATU is recognized for its ability to decrease racemization and is superior to its benzotriazole (B28993) analogues, especially in solid-phase peptide synthesis involving sterically hindered amino acids. chemicalbook.comresearchgate.net

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is another important phosphonium salt derived from this compound. wikipedia.org Its synthesis involves the reaction of 1-hydroxy-7-azabenzotriazole with a chlorophosphonium reagent, specifically chlorotripyrrolidinophosphonium hexafluorophosphate, under basic conditions. wikipedia.org PyAOP is considered more reactive than its HOBt-based counterpart, PyBOP, an effect attributed to the additional nitrogen atom in the pyridine (B92270) ring of the this compound moiety. wikipedia.org It is often preferred over HATU in certain applications because it does not cause guanidinylation of the peptide's N-terminus as a side reaction. wikipedia.org

Derivatization Strategies for Modified Azabenzotriazole Systems

The core structure of 1-Hydroxy-7-azabenzotriazole has been modified through various derivatization strategies to develop new reagents and compounds with tailored properties.

Syntheses for the 5,6- and 4,5-benzo derivatives of this compound have been developed to expand the library of coupling additives. nih.gov These benzo-annelated analogues are prepared and subsequently converted into their corresponding onium-style coupling reagents. The conversion of the 5,6-benzo isomer results in a guandinium species. In contrast, the 4,5-benzo isomer, likely due to steric hindrance, forms a uronium species. These derivatives have been evaluated for their effectiveness in peptide coupling processes, demonstrating how modifying the core azabenzotriazole structure can influence the nature and reactivity of the resulting coupling agents. nih.gov

A novel, one-step method has been developed for the synthesis of 1-alkoxy-1H-7-azabenzotriazoles (At-OR). beilstein-journals.orgnih.gov This process involves a previously un-described reaction of benzotriazole-based peptide coupling agents, such as 3H- beilstein-journals.orgnih.govresearchgate.nettriazolo[4,5-b]pyridine-3-yl 4-methylbenzenesulfonate (B104242) (At-OTs), with various primary and secondary alcohols in the presence of a base. beilstein-journals.orgresearchgate.net This method offers a direct conversion of alcohols to N-alkoxy azabenzotriazoles, avoiding the need for alkyl halides or more complex procedures. beilstein-journals.org Mechanistic studies suggest that the reaction proceeds through phosphonium or tosylate derivatives of the alcohols as intermediates, which then react with the AtO⁻ anion produced in situ. beilstein-journals.orgresearchgate.net

Table 1: Synthesis of 1-alkoxy-1H-7-azabenzotriazoles from At-OTs and Alcohols

| Entry | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | Methanol | 1-methoxy-1H-7-azabenzotriazole | 82 |

| 2 | Ethanol (B145695) | 1-ethoxy-1H-7-azabenzotriazole | 84 |

| 3 | 1-Propanol | 1-propoxy-1H-7-azabenzotriazole | 79 |

| 4 | 2-Propanol | 1-isopropoxy-1H-7-azabenzotriazole | 72 |

| 5 | Benzyl alcohol | 1-(benzyloxy)-1H-7-azabenzotriazole | 81 |

| 6 | 1,3-Propanediol | 1-((3-hydroxypropyl)oxy)-1H-7-azabenzotriazole | 67 |

A viable one-step synthesis for producing 1-hydroxy-7-azabenzotriazole-cinnamic esters has been demonstrated. tandfonline.comtandfonline.com This method involves the direct conjugation of various cinnamic acid derivatives with 1-hydroxy-7-azabenzotriazole. The primary goal of this strategy is to enhance the utilization efficiency of cinnamic acid. tandfonline.comtandfonline.com The resulting ester compounds have been investigated for their biological activities. For instance, structure-activity relationship studies have shown that the presence of specific substituents, such as a 3,4,5-trifluorophenyl group on the cinnamic acid component, can significantly increase the compound's activity against Toxoplasma gondii. tandfonline.comtandfonline.com These findings suggest that 1-hydroxy-7-azabenzotriazole-cinnamic esters are promising candidates for further therapeutic exploration. tandfonline.com

Mechanistic Insights into 1 Hydroxy 7 Azabenzotriazole Mediated Reactions

Role of 1-Hydroxy-7-azabenzotriazole in Carboxyl Group Activation via Active Ester Formation

1-Hydroxy-7-azabenzotriazole (HOAt) plays a crucial role in the activation of carboxyl groups, a fundamental step in peptide synthesis. This activation proceeds through the formation of a highly reactive intermediate known as an active ester. wikipedia.org The process begins when the carboxyl group of an amino acid reacts with a coupling reagent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). This initial reaction forms a highly reactive O-acylisourea intermediate. wikipedia.orgrsc.org

However, this O-acylisourea intermediate is unstable and susceptible to side reactions, including racemization and the formation of an inactive N-acylurea. rsc.orghighfine.com This is where this compound intervenes. As a potent nucleophile, this compound attacks the O-acylisourea intermediate, leading to the formation of an active ester, specifically an OAt-ester. wikipedia.orgchemicalland21.comresearchgate.net This active ester is more stable than the O-acylisourea but significantly more reactive towards the amino group of the incoming amino acid than the original carboxylic acid. highfine.com The subsequent reaction of the OAt-ester with the amine nucleophile results in the formation of the desired peptide bond and the release of this compound. researchgate.net

The effectiveness of this compound in this role is attributed to several factors. The electron-withdrawing effect of the nitrogen atom at the 7-position of the benzotriazole (B28993) ring increases the acidity of the hydroxyl group, making the OAt a better leaving group and thus enhancing the reactivity of the active ester. acs.org This heightened reactivity accelerates the coupling reaction, often leading to higher yields and product purity. bachem.com Furthermore, the formation of the more stable active ester intermediate helps to minimize the side reactions associated with the transient O-acylisourea. peptide.comamericanpeptidesociety.org

Notably, when this compound is used in conjunction with coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the activation process is even more efficient. In this system, the carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which is then rapidly converted to the OAt-active ester. wikipedia.org This process is often accompanied by a visual color change; the anionic form of this compound is colored, and as the coupling reaction proceeds to completion, the color fades. google.comluxembourg-bio.com

Table 1: Comparison of Additives in Peptide Coupling

| Additive | pKa | Relative Activity | Racemization Suppression |

|---|---|---|---|

| 1-Hydroxybenzotriazole (B26582) (HOBt) | 4.60 highfine.com | Least Active highfine.com | Good peptide.com |

| 6-Chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) | 3.35 highfine.com | Intermediate uniurb.it | Very Good peptide.com |

| 1-Hydroxy-7-azabenzotriazole (this compound) | 3.28 highfine.com | Most Active highfine.com | Excellent peptide.comu-tokyo.ac.jp |

Elucidation of the Racemization and Epimerization Suppression Mechanism in Peptide Bond Formation

A significant challenge in peptide synthesis is the loss of stereochemical integrity at the α-carbon of the activated amino acid, a phenomenon known as racemization or epimerization. mdpi.com 1-Hydroxy-7-azabenzotriazole (this compound) is highly effective at suppressing this undesirable side reaction. bachem.compeptide.comu-tokyo.ac.jp

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com This occurs when the activated carboxyl group of an N-protected amino acid cyclizes. The α-proton of the oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine on the achiral oxazolone intermediate results in a racemic or epimerized peptide product. mdpi.com

This compound mitigates racemization through a multi-faceted mechanism. Firstly, by rapidly converting the highly reactive O-acylisourea intermediate into a more stable OAt-active ester, this compound reduces the concentration of the species most prone to forming the oxazolone. wikipedia.orghighfine.com

Secondly, and more distinctively, the structure of this compound itself plays a critical role. The nitrogen atom at the 7-position of the pyridine (B92270) ring is believed to participate in a "neighboring group effect". acs.orggoogle.com It is proposed that this nitrogen atom can form a hydrogen bond with the N-H proton of the incoming amine, effectively holding the nucleophile in close proximity to the activated carboxyl group. mdpi.com This intramolecular assistance facilitates a rapid and direct aminolysis of the active ester, outcompeting the rate of oxazolone formation and subsequent racemization. wikipedia.orgmdpi.com

Studies comparing this compound to its isomers, such as 4-HOAt, have highlighted the unique importance of the 7-aza nitrogen. While 4-HOAt also accelerates coupling reactions, it is significantly less effective at suppressing racemization, underscoring the specific geometric advantage of the 7-aza isomer in preventing the loss of stereochemical purity. acs.orgnih.gov The use of this compound has been shown to reduce racemization by 25-50% compared to its predecessor, 1-hydroxybenzotriazole (HOBt), in various model peptide couplings. acs.org For instance, in certain segment couplings, the use of this compound or HATU (which incorporates the this compound moiety) lowered the extent of racemization to less than 1-2%, compared to over 4% with HOBt-based reagents. luxembourg-bio.com

Catalytic Activity and Neighboring Group Effects of the Pyridine Nitrogen in 1-Hydroxy-7-azabenzotriazole

The enhanced reactivity and efficiency of 1-Hydroxy-7-azabenzotriazole (this compound) as a coupling additive are largely attributed to the catalytic role and neighboring group effects of its pyridine nitrogen atom. acs.orggoogle.com This nitrogen, located at the 7-position of the fused ring system, distinguishes this compound from its predecessor, 1-hydroxybenzotriazole (HOBt), and its other isomers, conferring unique chemical properties. acs.orgnih.gov

The primary catalytic function stems from a phenomenon known as a "neighboring group effect" or "anchimeric assistance". google.comuni-kiel.de It is proposed that the pyridine nitrogen, being suitably positioned, can participate directly in the coupling reaction. During the aminolysis of the this compound-active ester, the pyridine nitrogen is thought to act as a general base catalyst or to stabilize the transition state through hydrogen bonding with the incoming amine's N-H group. wikipedia.orgmdpi.com This creates a stabilized, seven-membered cyclic transition state that lowers the activation energy of the peptide bond-forming step. wikipedia.org This intramolecular catalysis accelerates the rate of aminolysis, making the desired coupling reaction significantly faster than competing side reactions like racemization. acs.orgmdpi.com

Furthermore, the electron-withdrawing nature of the pyridine nitrogen atom increases the acidity of the N-hydroxy group of this compound (pKa ≈ 3.28) compared to HOBt (pKa ≈ 4.60). highfine.comluxembourg-bio.com This makes the corresponding OAt anion a better leaving group, which in turn increases the electrophilicity of the carbonyl carbon in the active ester intermediate. acs.org This enhanced electrophilicity leads to faster coupling kinetics. nih.gov

The combination of these electronic and neighboring group effects results in the superior performance of this compound. It not only speeds up the reaction but also improves the fidelity of the coupling process, especially for sterically hindered amino acids or challenging peptide sequences where slower reaction rates would otherwise favor side reactions. acs.orgresearchgate.net The unique contribution of the 7-aza nitrogen is confirmed by comparative studies with other isomers like 4-HOAt, 5-HOAt, and 6-HOAt, where the 7-isomer consistently demonstrates superior reactivity and racemization suppression. acs.orgnih.gov

Investigations into Intermediate Species Formation and Reactivity in 1-Hydroxy-7-azabenzotriazole-Enhanced Couplings

The mechanism of peptide bond formation facilitated by 1-Hydroxy-7-azabenzotriazole (this compound) involves a series of reactive intermediate species. Understanding the formation and reactivity of these intermediates is key to appreciating the efficacy of this compound. u-tokyo.ac.jpmdpi.com

The initial step in a typical carbodiimide-mediated coupling is the reaction of the carboxylic acid with the carbodiimide (e.g., DIC) to form a highly reactive O-acylisourea intermediate . wikipedia.orgbiosyn.com This species is very electrophilic but also unstable and is the primary precursor to racemization via oxazolone formation. wikipedia.orgmdpi.com

This compound rapidly traps this unstable intermediate. The nucleophilic hydroxyl group of this compound attacks the O-acylisourea, displacing the urea (B33335) portion and forming a new, more stable intermediate: the OAt-active ester (acyl-azabenzotriazole intermediate). mdpi.com This active ester is the central intermediate in this compound-mediated couplings. While more stable than the O-acylisourea, the OAt-ester is sufficiently reactive to undergo efficient aminolysis. highfine.com

The reactivity of the OAt-ester is significantly enhanced by the electronic properties of the this compound moiety. The electron-withdrawing pyridine ring makes the OAt a good leaving group, activating the acyl carbon for nucleophilic attack by the amine component. acs.org

In coupling reactions that utilize pre-formed reagents like HATU, the intermediate pathway is slightly different but culminates in the same key active ester. Here, the carboxylate anion attacks the uronium salt (HATU) to form a transient O-acyl(tetramethyl)isouronium salt . wikipedia.org This intermediate is extremely short-lived and is immediately attacked by the OAt anion, which is present as the counter-ion in the HATU salt, to generate the OAt-active ester and tetramethylurea. researchgate.netwikipedia.org

A colored intermediate, the anion of this compound , is also observed during the reaction. In the presence of a base, this compound is deprotonated to form its anion, which is yellow. google.comluxembourg-bio.com As the coupling reaction proceeds and the amine consumes the OAt-active ester, the this compound is regenerated and protonated, causing the color to fade. This provides a useful visual indicator of reaction completion. chemicalland21.comgoogle.com The reactivity of these intermediates ensures that the pathway to the desired amide bond is kinetically favored over pathways leading to undesirable side products.

Kinetic Studies of 1-Hydroxy-7-azabenzotriazole-Assisted Amide Bond Formation

Kinetic studies of peptide coupling reactions provide quantitative insight into the superior performance of 1-Hydroxy-7-azabenzotriazole (this compound) as an additive. These studies consistently demonstrate that this compound significantly accelerates the rate of amide bond formation compared to other additives like 1-hydroxybenzotriazole (HOBt). luxembourg-bio.comu-tokyo.ac.jp

In a direct comparison of reaction rates, this compound-mediated couplings proceed much faster. For example, in the reaction between the sterically hindered Z-Aib-OH and the weakly basic p-chloroaniline, NMR kinetic measurements showed that the reaction reached approximately 50% completion in about 5 minutes with this compound. luxembourg-bio.com In contrast, the same reaction required over 24 hours to reach a similar stage with HOBt, and about 260 minutes with another additive, HODhbt. luxembourg-bio.com This highlights a dramatic rate enhancement attributable to this compound.

Table 2: Half-times for Reaction Completion (minutes) in a Model Coupling

| Additive | Half-time (min) |

|---|---|

| 1-Hydroxy-7-azabenzotriazole (this compound) | ~5 luxembourg-bio.com |

| 1-Hydroxy-4-azabenzotriazole (4-HOAt) | ~65-70 luxembourg-bio.com |

| 3-Hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt) | ~260 luxembourg-bio.com |

The kinetics are influenced by the two main roles of this compound: accelerating the formation of the active ester and facilitating its subsequent aminolysis. Studies on carbodiimide/HOBt systems have shown that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea. acs.org However, the key to this compound's success is that the subsequent steps—trapping of the O-acylisourea to form the OAt-ester and its reaction with the amine—are significantly faster than the corresponding steps in HOBt-mediated reactions and, crucially, faster than the rate of racemization. u-tokyo.ac.jpmdpi.com

The neighboring group participation of the 7-aza nitrogen is a key factor in the rapid kinetics of the aminolysis step. wikipedia.org By pre-organizing the amine nucleophile through a hydrogen-bonded transition state, this compound lowers the activation barrier for peptide bond formation, leading to the observed rate increase. wikipedia.orgmdpi.com The higher acidity of this compound compared to HOBt also contributes to faster kinetics by making the OAt moiety a better leaving group. acs.orgluxembourg-bio.com

These kinetic advantages are particularly important in solid-phase peptide synthesis (SPPS) and in the coupling of sterically hindered fragments, where slower reaction times can lead to incomplete reactions and the accumulation of side products. The rapid kinetics afforded by this compound and its derivatives like HATU allow for shorter coupling times and higher efficiency, which is critical for the synthesis of long or difficult peptide sequences. bachem.comresearchgate.net

Advanced Applications of 1 Hydroxy 7 Azabenzotriazole in Peptide Chemistry

Efficacy and Optimization in Solution-Phase Peptide Synthesis (LPPS)

In solution-phase peptide synthesis (LPPS), HOAt has demonstrated remarkable efficacy in accelerating coupling reactions and suppressing racemization, a critical factor in maintaining the chiral integrity of the final peptide. luxembourg-bio.com When used in conjunction with a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), this compound facilitates the formation of a highly reactive OAt-ester intermediate. This intermediate is more susceptible to nucleophilic attack by the amino group of the incoming amino acid than the corresponding HOBt-esters, leading to faster reaction rates. luxembourg-bio.com

The optimization of this compound-mediated couplings in solution-phase often involves the careful selection of solvents. While Dimethylformamide (DMF) is a common choice for its excellent solvating properties, other solvents may be employed to minimize side reactions or to facilitate product isolation. The concentration of reagents and the reaction temperature are also critical parameters that can be adjusted to maximize yield and purity.

A notable feature of using this compound is the visual monitoring it allows; the reaction mixture turns a distinct color upon the formation of the this compound anion, which then fades as the coupling reaction proceeds to completion. luxembourg-bio.comgoogle.com This provides a simple yet effective method for tracking the progress of the reaction.

Advantages and Performance in Solid-Phase Peptide Synthesis (SPPS)

The benefits of this compound are particularly pronounced in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein synthesis. The heterogeneous nature of SPPS, with the growing peptide chain anchored to a solid support, can present kinetic challenges that this compound helps to overcome. Its ability to accelerate coupling reactions is especially advantageous in SPPS, where reaction times are often extended to ensure complete acylation. luxembourg-bio.com

Furthermore, this compound is highly effective at minimizing racemization during the activation and coupling steps, a persistent issue in SPPS that can lead to the formation of diastereomeric impurities. luxembourg-bio.com The use of this compound, often incorporated into stand-alone coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), has become a standard practice for the synthesis of complex peptides where maintaining stereochemical purity is paramount. luxembourg-bio.com The enhanced reactivity and suppression of side reactions afforded by this compound contribute to higher crude peptide purities, simplifying downstream purification processes.

Strategies for Difficult Coupling Sequences and Segment Condensations

The true utility of this compound becomes evident when tackling "difficult" peptide sequences that are prone to incomplete coupling or significant racemization. These include sequences containing sterically hindered amino acids, N-methylated amino acids, and the condensation of large peptide fragments.

Sterically hindered amino acids, such as α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), present a significant challenge in peptide synthesis due to the steric bulk surrounding the reacting functional groups. luxembourg-bio.com Traditional coupling methods often result in low yields and require extended reaction times. This compound has proven to be exceptionally effective in promoting the coupling of these challenging residues. luxembourg-bio.comhighfine.com

For instance, the coupling of Z-Aib-OH with p-chloroaniline, a weakly basic amine, is significantly faster in the presence of this compound compared to HOBt. luxembourg-bio.com NMR studies have shown that the reaction reaches approximately 50% completion within 5 minutes with this compound, whereas it takes over 24 hours to reach a similar stage with HOBt. luxembourg-bio.com This dramatic rate enhancement is attributed to the increased reactivity of the OAt-ester intermediate. luxembourg-bio.com

| Coupling Reaction | Additive | Approximate Time to 50% Conversion |

| Z-Aib-OH + p-chloroaniline | This compound | 5 minutes |

| Z-Aib-OH + p-chloroaniline | HOBt | > 24 hours |

Data derived from rough NMR measurements. luxembourg-bio.com

N-methylated amino acids are important components of many biologically active peptides, but their incorporation into peptide chains is notoriously difficult. The secondary amine of an N-methylated residue is a weaker nucleophile and is more sterically hindered than a primary amine, leading to sluggish coupling reactions. This compound-based reagents have been shown to significantly improve the efficiency of coupling to N-methylated amino acids. luxembourg-bio.com The enhanced acidity and reactivity imparted by the 7-aza nitrogen in this compound are crucial for activating the carboxylic acid sufficiently to react with the less nucleophilic N-methylamino group.

The synthesis of large peptides and small proteins is often accomplished through the condensation of smaller, protected peptide fragments. This strategy, known as segment condensation, is fraught with challenges, most notably the risk of extensive racemization at the C-terminal residue of the activated peptide segment. This compound has been shown to be a superior additive for minimizing this epimerization during segment coupling. luxembourg-bio.comnih.gov

In a model study involving the coupling of Z-Phe-Val-OH with alanine methyl ester, the use of HOBt with a coupling agent resulted in 4.1% of the undesired LDL-isomer. luxembourg-bio.com In contrast, substituting HOBt with this compound (or using the this compound-based reagent HATU) reduced the level of racemization to less than 1-2%. luxembourg-bio.com This demonstrates the significant advantage of this compound in preserving the stereochemical integrity of complex peptide fragments during their assembly.

| Coupling Reaction | Additive/Reagent | % LDL-Isomer (Racemization) |

| Z-Phe-Val-OH + Ala-OMe | HOBt/HBTU | 4.1% |

| Z-Phe-Val-OH + Ala-OMe | This compound/HATU | < 1-2% |

Data from a study on segment coupling. luxembourg-bio.com

Comparative Studies with Other Coupling Additives and Reagents

The superior performance of 1-Hydroxy-7-azabenzotriazole (this compound) is best understood through direct comparison with other commonly used coupling additives, most notably its structural analog, 1-hydroxybenzotriazole (B26582) (HOBt).

Numerous studies have consistently demonstrated the advantages of this compound over HOBt in terms of both reaction rate and suppression of racemization. luxembourg-bio.com The electron-withdrawing effect of the nitrogen atom at the 7-position in the this compound ring system increases the acidity of the hydroxyl group, leading to the formation of a more reactive active ester intermediate.

In a comparative study on the highly sensitive coupling of benzoylvaline with valine methyl ester, the use of this compound reduced racemization to approximately one-third to one-half of the level observed with HOBt under similar conditions. luxembourg-bio.com Even in nonpolar solvents like dichloromethane (B109758), where racemization is generally lower, the benefit of using this compound was still evident. luxembourg-bio.com

Another additive, 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt), has also been compared to this compound. While HODhbt is more effective at reducing racemization than HOBt, it is generally less effective than this compound in both enhancing reactivity and suppressing racemization. luxembourg-bio.com Furthermore, HODhbt can be prone to side reactions involving attack at its carbonyl group, a drawback not associated with this compound. luxembourg-bio.com

The development of uronium/guanidinium (B1211019) and phosphonium (B103445) salt-based coupling reagents has further highlighted the benefits of the this compound moiety. Reagents such as HATU, HAPyU, and PyAOP, which incorporate the this compound structure, consistently outperform their HOBt-based counterparts (HBTU, HBPyU, PyBOP) in difficult coupling scenarios. luxembourg-bio.com

| Additive/Reagent | Key Advantages | Key Disadvantages |

| This compound | High reactivity, excellent racemization suppression, visual reaction monitoring. luxembourg-bio.com | Higher cost compared to HOBt. |

| HOBt | Lower cost, widely used. | Lower reactivity, less effective at suppressing racemization compared to this compound. luxembourg-bio.com |

| HODhbt | Better racemization suppression than HOBt. luxembourg-bio.com | Less reactive than this compound, potential for side reactions. luxembourg-bio.com |

| HATU (this compound-based) | Superior performance in difficult couplings, high efficiency. luxembourg-bio.com | Higher cost. |

| HBTU (HOBt-based) | Effective for many standard couplings. | Less effective than HATU for hindered couplings and racemization suppression. luxembourg-bio.com |

This comparative data underscores the position of 1-Hydroxy-7-azabenzotriazole as a premier coupling additive in modern peptide chemistry, offering significant advantages in efficiency and purity, particularly for the synthesis of complex and challenging peptide targets.

Superiority Over 1-Hydroxybenzotriazole (HOBt) in Coupling Efficiency and Racemization Control

1-Hydroxy-7-azabenzotriazole (this compound) has demonstrated significant advantages over the more traditional coupling additive, 1-hydroxybenzotriazole (HOBt), particularly in enhancing reaction speeds and minimizing the loss of chiral integrity during peptide synthesis. luxembourg-bio.com The effectiveness of this compound is attributed in part to a neighboring group effect from the pyridine (B92270) nitrogen atom, which enhances the supernucleophilicity of the N-hydroxy group. google.com This heightened reactivity translates to faster coupling reactions. For instance, in the synthesis of a hindered amide from Z-Aib-OH and p-chloroaniline (PCA), the reaction reached approximately 50% completion in just 5 minutes with this compound, whereas it required over 24 hours to reach a similar stage with HOBt. luxembourg-bio.com

Beyond accelerating reaction rates, this compound is substantially more effective at suppressing racemization, a critical concern in peptide chemistry for maintaining the biological activity of the final product. luxembourg-bio.comwikipedia.org In various challenging coupling reactions, the use of this compound or its derivatives consistently results in significantly lower levels of epimerization compared to HOBt-mediated couplings. luxembourg-bio.comgoogle.com For example, during the coupling of Z-Phe-Val-OH with alanine methyl ester, using this compound reduced the formation of the unwanted LDL-isomer to less than 1-2%, a marked improvement from the 4.1% observed with HOBt under similar conditions. luxembourg-bio.com Similarly, in the highly sensitive coupling of benzoylvaline with valine methyl ester, this compound reduces racemization to about one-third to one-half the level seen in comparable HOBt reactions. luxembourg-bio.comgoogle.com

The table below presents comparative data on racemization levels for different peptide coupling reactions, illustrating the superior performance of this compound over HOBt.

| Coupling Reaction | Additive/Reagent | Base | % Racemization (LDL-Isomer) |

| Z-Gly-Phe-OH + Val-OMe | This compound/DCC | NMM | <1-2% |

| Z-Gly-Phe-OH + Val-OMe | HOBt/DCC | NMM | 7.4% |

| Z-Phe-Val-OH + Ala-OMe | This compound/DCC | NMM | <1-2% |

| Z-Phe-Val-OH + Ala-OMe | HOBt/DCC | NMM | 4.1% |

Data sourced from Carpino, L. A. (1993). luxembourg-bio.com

Evaluation Against Oxyma-Based Reagents

Oxyma-based reagents, such as OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate), have emerged as effective and safer alternatives to benzotriazole-based additives, which are known to have explosive properties. bachem.comluxembourg-bio.comrsc.org When evaluated against this compound, Oxyma demonstrates comparable and sometimes superior performance, particularly in terms of racemization suppression and reaction efficiency. luxembourg-bio.com

In a comparative study involving the solid-phase synthesis of Z-Phe-Val-Ala-NH2, Oxyma showed a level of racemization inhibition similar to that of this compound and superior to HOBt. luxembourg-bio.com Furthermore, the use of Oxyma resulted in a higher yield of the desired tripeptide compared to both this compound and HOBt. luxembourg-bio.com The performance of these additives was also tested in the synthesis of challenging peptide sequences, such as analogues of Leu-enkephalin containing N-methylated amino acids. In the synthesis of H-Tyr-MeGly-MeGly-Phe-Leu-NH2, both this compound and Oxyma significantly outperformed HOBt. luxembourg-bio.com In another difficult synthesis, that of H-Tyr-MeAla-MeAla-Phe-Leu-NH2, Oxyma proved to be slightly more efficient than this compound, yielding a crude product of higher purity. luxembourg-bio.com

The following tables summarize the comparative performance of this compound and Oxyma in different peptide syntheses.

Table 1: Synthesis of Acyl Carrier Protein (65-74) Decapeptide

| Additive | Crude Product Purity (%) |

| This compound | >70% |

| Oxyma | 69% |

| HOBt | ~60% |

Data sourced from Subirós-Funosas, L., et al. (2009). luxembourg-bio.com

Table 2: Synthesis of H-Tyr-MeAla-MeAla-Phe-Leu-NH2

| Additive | Crude Product Purity (%) |

| Oxyma | ~80% |

| This compound | <80% |

| HOBt | <50% |

Data sourced from Subirós-Funosas, L., et al. (2009). luxembourg-bio.com

These findings indicate that while this compound is a highly efficient additive, Oxyma-based reagents represent a strong alternative, offering similar or even enhanced performance in certain difficult couplings, coupled with a more favorable safety profile. luxembourg-bio.com

Assessment of Uronium and Phosphonium Salts of 1-Hydroxy-7-azabenzotriazole (e.g., HATU, PyAOP, TATU)

To further enhance coupling efficiency, this compound has been incorporated into standalone uronium and phosphonium salt reagents. luxembourg-bio.comnih.gov Among the most effective and widely used of these are HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), TATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). luxembourg-bio.comp3bio.comtcichemicals.com

These reagents have proven to be exceptionally efficient, especially for challenging couplings involving hindered amino acids or for segment condensations. luxembourg-bio.comp3bio.com HATU, the uronium salt analogue of HBTU based on this compound, shows superior performance in both accelerating coupling and reducing racemization. luxembourg-bio.com In the coupling of Z-Phe-Val-OH with alanine methyl ester, using HATU lowered the extent of racemization to less than 1-2%, comparable to the this compound/DCC method and significantly better than the 4.1% racemization observed with HBTU. luxembourg-bio.com

Phosphonium salts derived from this compound, such as PyAOP, are also recognized as powerful coupling reagents. thieme-connect.de PyAOP is particularly useful for synthesizing difficult peptides, including those with sterically hindered amino acids. p3bio.com The pyrrolidino-based phosphonium salts like PyAOP are often considered the reagents of choice over piperidino or trialkylamine-based derivatives for activating hindered amino acids. p3bio.com Comparative studies have shown that in fragment coupling, this compound-based reagents like HATU and PyAOP lead to significantly less epimerization than their HOBt-based counterparts. For example, one study noted that coupling with HBTU resulted in 12% of the LDL-isomer, whereas this was reduced to 7% with PyAOP and even lower with HATU. thieme-connect.de

The high efficiency of these reagents makes them indispensable tools in modern peptide synthesis, enabling the construction of complex peptide chains with high purity and minimal chiral corruption. bachem.comthieme-connect.de

Methodological Innovations Including Visual Reaction Monitoring of 1-Hydroxy-7-azabenzotriazole-Mediated Reactions

A unique and practical advantage of using this compound and its derivatives is the ability to visually monitor the progress of the coupling reaction. luxembourg-bio.comgoogle.com This methodological innovation stems from the distinct color change that occurs during the process. In the presence of a base, this compound is deprotonated to form its corresponding anion, which imparts a bright yellow color to the reaction mixture. google.com

As the coupling reaction proceeds, the activated ester of the amino acid (the OAt-ester) is consumed by the amine component to form the peptide bond. This process regenerates the protonated, colorless form of this compound, causing the yellow color of the solution to fade. google.com The complete disappearance of the yellow color provides a clear and convenient visual endpoint, indicating that the coupling reaction is finished. luxembourg-bio.comgoogle.com

This built-in reaction monitoring system allows researchers to ascertain the completion of the reaction without the need for intermittent chromatographic analysis or other analytical techniques. google.com It ensures that the reaction is allowed to proceed to completion without unnecessarily long reaction times, optimizing efficiency and throughput in both solution-phase and solid-phase peptide synthesis. google.com

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

| This compound | 1-Hydroxy-7-azabenzotriazole |

| HOBt | 1-Hydroxybenzotriazole |

| DCC | Dicyclohexylcarbodiimide (B1669883) |

| NMM | N-methylmorpholine |

| Z-Aib-OH | N-(Benzyloxycarbonyl)-α-aminoisobutyric acid |

| PCA | p-chloroaniline |

| OxymaPure | Ethyl 2-cyano-2-(hydroximino)acetate |

| HATU | O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| TATU | O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

Diverse Applications of 1 Hydroxy 7 Azabenzotriazole in Chemical Sciences Beyond Peptide Synthesis

Coordination Chemistry and Synthesis of Metal Complexes with 1-Hydroxy-7-azabenzotriazole as a Ligand

1-Hydroxy-7-azabenzotriazole has proven to be a versatile ligand in coordination chemistry, facilitating the creation of metal complexes crucial for catalysis and materials science. chemimpex.comchemimpex.com Its distinct structure enables robust interactions with metal ions, which boosts the stability and reactivity of the resulting complexes. chemimpex.com

For instance, the reaction of cobalt chloride with HOAt in an alcoholic solution yields a polymeric compound, [Co(C5H3N4O)(CH3OH)Cl]n. In this complex, the cobalt(II) ion is in a distorted octahedral high-spin state and is coordinated by both monodentate and bidentate ionized this compound ligands, forming a two-dimensional honeycomb-like coordination polymer. researchgate.net The unique properties of this compound make it a valuable tool for developing innovative catalysts and materials. chemimpex.com

Catalytic Applications in Organic Transformations

This compound serves as a catalyst in a variety of organic reactions, helping to streamline processes in pharmaceutical development and fine chemical synthesis, thereby improving efficiency and yield. chemimpex.com It is particularly effective as a co-catalyst in relay catalysis. For example, in conjunction with a nucleophilic carbene, this compound facilitates a waste-free amide bond formation. nih.gov In this system, this compound participates in the redox chemistry to generate an activated ester, which then undergoes amidation in situ, regenerating the catalyst. nih.gov

A screen of various co-catalysts, including 1-hydroxybenzotriazole (B26582) (HOBt), 4-(dimethylamino)pyridine (DMAP), imidazole, and pentafluorophenol (B44920) (PFPOH), has shown that they are all effective in promoting this type of reaction. nih.gov However, this compound is often favored for its superior performance in enhancing reaction rates and minimizing side reactions. rsc.org

Research into Corrosion Inhibition Mechanisms for Metals (e.g., mild steel in acidic media)

This compound has been identified as an effective corrosion inhibitor for metals, particularly for mild steel in acidic environments. chemimpex.comnih.govnih.gov It functions by adsorbing onto the metal surface, forming a protective barrier against corrosive elements. nih.govelectrochemsci.org This adsorption involves the nitrogen, oxygen, and sulfur atoms in the this compound molecule, which act as active centers for interaction with the metal. electrochemsci.org

Studies on the inhibition of X60 pipeline steel corrosion in a 1 M HCl solution showed that the inhibition efficiency of this compound increases with its concentration but decreases with a rise in temperature. electrochemsci.org Electrochemical data confirmed that this compound acts as a mixed-type corrosion inhibitor. electrochemsci.orgelectrochemsci.org The adsorption of this compound on the steel surface follows the Langmuir adsorption model and occurs via chemisorption. electrochemsci.orgelectrochemsci.org

Similarly, research on mild steel in 1 M sulfuric acid demonstrated that this compound can effectively suppress corrosion. nih.govnih.gov The adsorption in this medium is considered to be a mix of physical and chemical adsorption. nih.gov

Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel

| Metal | Acidic Medium | Inhibition Mechanism | Key Findings |

| X60 Pipeline Steel | 1 M HCl | Chemisorption, Mixed-type inhibitor | Inhibition efficiency increases with concentration and decreases with temperature. electrochemsci.orgelectrochemsci.org |

| Mild Steel | 1 M H₂SO₄ | Physical and Chemical Adsorption, Mixed-type inhibitor | This compound effectively suppresses corrosion by forming a protective film. nih.govnih.gov |

Role as a Photostabilizing Agent in Polymer and Coating Industries

In the polymer and coatings industries, this compound is utilized as a photostabilizer, protecting materials from degradation caused by UV exposure. chemimpex.comchemimpex.com This function is crucial for enhancing the durability and maintaining the appearance of products intended for outdoor use, such as automotive finishes and outdoor furniture. chemimpex.com this compound's ability to absorb UV light and participate in electron transfer reactions can improve the efficiency of photoreactive systems, thus contributing to the improved durability and resistance of specialty coatings and polymers to environmental factors. chemimpex.com

Explorations in Biological Research and Biochemical Assays

This compound and its derivatives are also explored in various biological research areas, from enzyme studies to the development of therapeutic agents.

Studies on Enzyme Activity and Metal Chelation

In biochemical assays, this compound is used to study enzyme activity and interactions. chemimpex.com Its capacity to chelate metal ions is particularly useful for understanding enzyme mechanisms, which can benefit pharmaceutical research. chemimpex.comchemimpex.com

Development and Structure-Activity Relationship (SAR) Analysis of Anti-Toxoplasma gondii Agents Derived from 1-Hydroxy-7-azabenzotriazole

Recent research has focused on the development of new therapeutic agents derived from this compound to combat Toxoplasma gondii, the parasite responsible for toxoplasmosis. tandfonline.comresearchgate.net Current treatments for toxoplasmosis are often inadequate and can have significant side effects, creating an urgent need for safer and more effective alternatives. tandfonline.com

One promising area of research involves the synthesis of 1-hydroxy-7-azabenzotriazole-cinnamic esters. tandfonline.comresearchgate.net A structure-activity relationship (SAR) analysis of these compounds revealed that the presence of a 3,4,5-trifluorophenyl group on the aromatic ring of the cinnamic acid component significantly increased its activity against Toxoplasma gondii. tandfonline.comresearchgate.net Specifically, the compound 3H- chemimpex.comchemimpex.comelectrochemsci.orgtriazolo[4,5-b]pyridin-3-yl (E)-3-(3,4,5-trifluorophenyl)acrylate demonstrated notable anti-Toxoplasma efficacy. tandfonline.com These findings suggest that this compound-cinnamic esters are promising candidates for further development as potent anti-T. gondii agents. tandfonline.comresearchgate.netdeepdyve.com Molecular docking studies have indicated that these compounds may act by targeting the parasite's calcium-dependent protein kinase 1 (TgCDPK1). tandfonline.com

Applications in the Synthesis of Advanced Polymers for Enhanced Thermal and Mechanical Properties

1-Hydroxy-7-azabenzotriazole (this compound) is utilized in polymer chemistry to synthesize advanced polymers with superior thermal and mechanical characteristics, making them suitable for high-performance applications in industries like aerospace and electronics. chemimpex.comchemimpex.com Its incorporation into polymer structures can significantly improve properties such as thermal stability and adhesion. chemimpex.comresearchgate.net

A notable application of this compound is in the modification of liquid crystal poly(ester imide)s (LCPEIs). Research has demonstrated that using this compound to terminate the main chains of LCPEI molecules results in a polymer with enhanced properties. researchgate.net This enhancement is attributed to the excellent coordination interaction between the azabenzotriazole groups introduced by this compound and metal ions, such as those in copper foils. researchgate.net

In a specific study, an azabenzotriazole-terminated liquid crystal poly(ester imide) (a-LCPEI) was synthesized using this compound. researchgate.net The resulting polymer exhibited a significantly higher glass transition temperature (Tg) of 211°C compared to the 155°C of conventional liquid crystal polymer (LCP) resins like Vectra A. This indicates enhanced thermal stability. researchgate.net

Furthermore, the mechanical adhesion of the polymer film to copper foils was substantially improved. The peel strength of the a-LCPEI film was increased by approximately 140% compared to the unmodified LCP and nearly 43% compared to a carboxyl-terminated LCPEI. researchgate.net These findings highlight the effectiveness of this compound in developing advanced polymers for applications such as flexible copper clad laminates (FCCL) that require high thermal resistance and strong metal adhesion. researchgate.net

Table 1: Comparison of Thermal and Mechanical Properties of a-LCPEI with a Conventional LCP Resin

| Property | a-LCPEI (this compound-modified) | Conventional LCP Resin (Vectra A) |

|---|---|---|

| Glass Transition Temperature (Tg) | 211°C | 155°C |

| Peel Strength to Copper Foil | Increased by ~140% vs. LCP | Baseline |

Data sourced from a study on azabenzotriazole-terminated liquid crystal poly(ester imide)s. researchgate.net

Utility as a Reagent in Analytical Chemistry Techniques (e.g., spectrophotometry for metal ion detection)

1-Hydroxy-7-azabenzotriazole serves as a valuable reagent in various analytical chemistry techniques, including the detection and quantification of metal ions. chemimpex.comchemimpex.com Its ability to form stable and often colored complexes with metal ions makes it particularly suitable for spectrophotometric analysis. chemimpex.comijcrar.com Spectrophotometry is an analytical method that relies on measuring the amount of light absorbed by a chemical substance. By measuring the light absorption of the complex formed between this compound and a metal ion, the concentration of that metal ion in a sample can be determined. ijmr.net.in

The principle behind this application lies in the coordination chemistry of this compound. The molecule can act as an effective ligand, binding to metal ions to form metal complexes. chemimpex.comchemimpex.com The formation of these complexes can lead to a distinct color change, a property that is exploited in colorimetric and spectrophotometric methods. ijcrar.comcore.ac.uk For instance, the anion of this compound is colored, and this color can change or fade upon reaction, providing a visual or instrumentally detectable endpoint. google.com

A specific example of this application is the spectrophotometric determination of lead (II) ions. In this method, this compound is used as a chromogenic reagent, which means it forms a colored complex with the target metal ion. ijcrar.com The absorption spectrum of the this compound reagent dissolved in ethanol (B145695) shows a maximum absorption at a wavelength of 330 nm. When it forms a complex with lead (II) ions, the resulting complex exhibits a new maximum absorption peak at a significantly different wavelength of 548 nm. ijcrar.com This shift in the absorption maximum, known as a red shift, is a clear indication of the complex formation between the lead ion and the donor atoms (nitrogen and oxygen) in the this compound molecule. ijcrar.com

The intensity of the color of the complex, and therefore its absorbance at 548 nm, is directly proportional to the concentration of lead (II) ions in the sample, allowing for its quantification. ijcrar.comijmr.net.in This method has been shown to be sensitive and selective for the determination of lead ions. ijcrar.com

Table 2: Spectrophotometric Data for Lead (II) Ion Detection using 1-Hydroxy-7-azabenzotriazole

| Species | Maximum Absorption Wavelength (λmax) |

|---|---|

| 1-Hydroxy-7-azabenzotriazole Reagent | 330 nm |

| Lead (II)-HOAt Complex | 548 nm |

Data from a study on the spectrophotometric determination of lead (II) ions. ijcrar.com

Computational and Theoretical Investigations of 1 Hydroxy 7 Azabenzotriazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies have been instrumental in explaining the heightened reactivity of HOAt compared to its predecessor, 1-hydroxybenzotriazole (B26582) (HOBt).

These studies focus on the distribution of electron density and the energies of molecular orbitals, which are fundamental to a molecule's reactivity. The key electronic feature of this compound is the presence of a nitrogen atom at the 7-position of the benzotriazole (B28993) ring system. This nitrogen atom is electron-withdrawing, which significantly influences the electronic properties of the molecule. This effect increases the acidity of the hydroxyl group, facilitating the formation of a more reactive O-acylisourea intermediate during the peptide coupling process.

DFT calculations have been used to analyze the electrostatic potential and charge distribution across the this compound molecule. These analyses reveal that the electron-withdrawing nature of the pyridine (B92270) nitrogen enhances the electrophilicity of the active ester intermediate formed during coupling reactions. This heightened electrophilicity makes the intermediate more susceptible to nucleophilic attack by the amine component, thereby accelerating the rate of amide bond formation. The insights from DFT help to rationalize the superior performance of this compound-derived coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.com

Molecular Dynamics Simulations and Conformational Analysis of 1-Hydroxy-7-azabenzotriazole

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. nih.gov These simulations, combined with conformational analysis, provide a detailed picture of the flexibility and structural dynamics of this compound. researchgate.net

The flexibility of the this compound molecule is a key factor in its ability to adopt different arrangements in the solid state, leading to polymorphism. iucr.org Computational conformational energy scans, often performed using DFT or other ab initio methods, systematically vary specific torsion angles within the molecule to map out the potential energy surface. researchgate.net For this compound, the primary flexible bond is the N-OH torsion angle. These scans help identify the most stable gas-phase conformations and the energy barriers between them.

MD simulations can further explore the conformational landscape of this compound in different environments, such as in solution. These simulations show how interactions with solvent molecules can influence the preferred conformation and the dynamics of the hydroxyl group. This information is crucial for understanding how this compound behaves in the reaction media typically used for peptide synthesis. By revealing the accessible conformations and their relative energies, these computational techniques provide a foundation for predicting crystal packing and understanding intermolecular interactions. researchgate.netbiorxiv.org

Prediction and Characterization of Polymorphic Forms and Crystal Structures

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. researchgate.net Computational crystal structure prediction (CSP) has been successfully applied to 1-Hydroxy-7-azabenzotriazole, leading to the discovery and characterization of its polymorphic forms. iucr.org

This compound is known to crystallize in at least two polymorphic forms, designated as Form I and Form II. iucr.org These polymorphs differ primarily in their hydrogen-bonding motifs.

Form I features a hydrogen-bonding pattern with an R²₂(10) dimer motif. iucr.org

Form II exhibits a C(5) chain motif. iucr.org

A significant achievement in the study of this compound was the successful "blind" prediction of the previously unreported Form II. iucr.org In this blind test, computational chemists were tasked with predicting the crystal structure knowing only the chemical diagram. The search for stable crystal structures was conducted using lattice-energy minimization calculations. This process involves generating a multitude of hypothetical crystal packings and ranking them based on their calculated lattice energies. The structure corresponding to Form II was predicted as the third-lowest in energy, with Form I being the global minimum. iucr.org The predicted structure was accurate enough to serve as a starting model for refining the experimentally determined structure. iucr.org

These computational studies not only predict possible crystal structures but also provide insight into the factors governing their formation. For instance, it was demonstrated that the choice of solvent could influence the formation of a specific polymorph, with alcohol solvents appearing to favor the dimer structure of Form I. iucr.org

Below is a data table summarizing the crystallographic information for the two known polymorphs of this compound.

| Property | Form I | Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 22.091 | 14.249 |

| b (Å) | 3.994 | 3.901 |

| c (Å) | 14.294 | 10.375 |

| β (°) ** | 114.83 | 96.69 |

| Volume (ų) ** | 1143.7 | 572.7 |

| Z | 8 | 4 |

| Hydrogen Bond Motif | R²₂(10) dimer | C(5) chain |

Data sourced from crystallographic studies. researchgate.net

Computational Modeling of Reaction Mechanisms in Peptide Coupling and Other Applications

Computational modeling has been essential in mapping out the step-by-step reaction mechanisms involving this compound in peptide synthesis. These models help visualize the transient intermediates and transition states that are often impossible to isolate and study experimentally.

The primary role of this compound in peptide coupling is to act as an additive that intercepts the initial, highly reactive species formed from the activation of a carboxylic acid (e.g., by a carbodiimide). This interception leads to the formation of a more stable, yet highly reactive, active ester intermediate (OAt-ester). Computational studies model the energetics of this process, showing that the formation of the OAt-ester is a favorable pathway.

These models elucidate how the OAt-ester is more reactive than the corresponding OBt-ester (derived from HOBt). The calculations confirm that the electron-withdrawing 7-aza group enhances the leaving group ability of the this compound moiety, making the carbonyl carbon of the active ester more electrophilic and thus more susceptible to attack by the incoming amine. This leads to a lower activation energy for the amide bond-forming step, explaining the observed rate acceleration. luxembourg-bio.com Furthermore, these models provide a detailed picture of the transition state for the nucleophilic attack, helping to understand the stereochemical outcome of the reaction.

Theoretical Basis for the Enhanced Racemization Suppression and Catalytic Properties

One of the most significant advantages of this compound over HOBt is its superior ability to suppress racemization during peptide coupling. luxembourg-bio.com Theoretical studies have provided a clear explanation for this crucial property, attributing it to a phenomenon known as "neighboring group participation" or "anchimeric assistance" by the pyridine nitrogen at the 7-position. scripps.edu

Racemization in peptide synthesis often proceeds through the formation of a symmetric intermediate, typically an oxazolone (B7731731). The formation of this intermediate allows for the loss of the original stereochemistry at the alpha-carbon of the amino acid.

Computational models demonstrate that the nitrogen atom at the 7-position of the this compound active ester can act as an intramolecular general base catalyst. It is positioned perfectly to interact with the N-H proton of the incoming amine in the transition state of the coupling reaction. This interaction stabilizes the transition state, accelerating the desired aminolysis reaction.

More importantly, this intramolecular assistance provides a more favorable kinetic pathway for direct amide bond formation, which effectively outcompetes the side reaction leading to oxazolone formation. By lowering the energy barrier for the productive reaction pathway, this compound ensures that the coupling proceeds faster than the racemization pathway. Theoretical calculations of the potential energy surfaces for both the direct aminolysis and the oxazolone formation pathways confirm that the presence of the 7-aza nitrogen significantly favors the former, thus providing a strong theoretical foundation for the observed reduction in racemization. luxembourg-bio.comscripps.edu The pKa values of the this compound isomers have also been studied to understand their properties, with 7-HOAt having a pKa of 3.28, which contributes to its unique effectiveness. luxembourg-bio.com

Structure Activity Relationship Sar and Design Principles for 1 Hydroxy 7 Azabenzotriazole Analogues

Impact of Ring Modifications and Substituents on Coupling Efficiency and Side Reactions

Beyond the position of the aza substitution, modifications to the benzotriazole (B28993) ring and the addition of various substituents can further modulate the performance of HOAt-based coupling reagents. The primary goals of these modifications are to enhance coupling efficiency, particularly for challenging sequences like sterically hindered or N-methylated amino acids, and to minimize side reactions.

The introduction of electron-withdrawing groups, such as chloro (Cl), nitro (NO₂), or trifluoromethyl (CF₃), onto the benzotriazole ring of HOBt has been explored to increase reactivity. acs.orgsci-hub.st Among these, 6-chloro-1-hydroxybenzotriazole (B1581694) (Cl-HOBt) has seen considerable use. acs.orgsci-hub.st These electron-withdrawing substituents increase the acidity of the hydroxyl group, leading to a better leaving group and faster reaction rates. This principle also applies to the this compound framework, where such modifications can further boost performance.

The development of uronium and phosphonium (B103445) salts derived from this compound, such as HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), represents a significant advancement. luxembourg-bio.comnih.gov These reagents incorporate the this compound moiety into a more reactive, pre-activated form. HATU, for example, has proven to be exceptionally effective for coupling sterically hindered amino acids and for minimizing racemization. luxembourg-bio.comnih.gov The choice of the aminium or phosphonium component also plays a role. For instance, morpholine-based iminium salts have shown superiority over tetramethyl and pyrrolidine-containing salts in some systems. acs.org

However, modifications are not without potential drawbacks. Certain additives, like 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt), while effective at reducing racemization, have limited use due to side reactions involving the opening of the triazinone ring. globalresearchonline.net Similarly, the development of reagents like Oxyma-B as an alternative to this compound has shown promise in reducing racemization but requires careful consideration of potential side reactions like the Beckmann rearrangement, which can lead to capped or truncated peptide sequences. issuu.com

| Modification/Analogue | Structural Change | Effect on Performance | Reference |

|---|---|---|---|

| Electron-withdrawing substituents (e.g., Cl, NO₂, CF₃) | Addition of groups like Cl to the benzotriazole ring. | Increases acidity and reactivity. | acs.orgsci-hub.st |

| Uronium/Phosphonium Salts (e.g., HATU, HAPyU) | Incorporation of this compound into a pre-activated salt form. | Significantly enhances coupling efficiency and reduces racemization. | luxembourg-bio.comnih.gov |

| Oxyma-based reagents (e.g., Oxyma-B) | Replacement of the benzotriazole core with an oxime-based structure. | Can reduce racemization but may introduce side reactions like Beckmann rearrangement. | issuu.com |

Design Principles for Next-Generation 1-Hydroxy-7-azabenzotriazole-Based Reagents with Improved Performance

The insights gained from SAR studies of this compound and its analogues have led to the formulation of key design principles for creating next-generation coupling reagents with superior performance characteristics. These principles aim to optimize the balance between reactivity, suppression of racemization, and minimization of side reactions.

A primary design strategy involves fine-tuning the electronic properties of the azabenzotriazole core. This can be achieved by introducing various substituents onto the ring system. The goal is to maximize the electron-withdrawing effect to enhance the leaving group ability of the hydroxyl function, while also leveraging neighboring group effects to accelerate the coupling reaction. acs.orgissuu.com

Another important principle is the development of novel uronium and phosphonium salts. Research has shown that the nature of the cation in these salts can significantly impact their performance. sci-hub.se For example, the use of more sterically hindered bases like collidine in conjunction with this compound-derived uronium salts has been shown to dramatically reduce racemization compared to more commonly used bases like DIEA or NMM. sci-hub.se This suggests that the design of integrated reagent systems, considering both the coupling additive and the base, is a promising avenue for improvement.

Furthermore, the exploration of entirely new heterocyclic scaffolds that mimic the key features of this compound is an active area of research. The development of oxime-based reagents like OxymaPure and its derivatives is a testament to this approach. acs.org These reagents aim to replicate the high acidity and catalytic efficiency of this compound while potentially offering advantages in terms of cost, stability, or reduced side-reaction profiles. The ideal next-generation reagent would combine the high reactivity and low racemization of this compound-based systems with improved solubility, stability, and a more favorable safety profile.

Future design efforts will likely focus on a multi-pronged approach, combining computational modeling to predict the properties of novel structures with high-throughput screening methods to rapidly evaluate their performance in challenging peptide couplings. gu.se The ultimate goal is to create a toolbox of coupling reagents that can be tailored to the specific demands of any given peptide synthesis, from simple sequences to complex, sterically demanding targets.

Experimental Considerations and Advanced Methodologies in 1 Hydroxy 7 Azabenzotriazole Research

Solvent Effects on 1-Hydroxy-7-azabenzotriazole Mediated Reactions

The choice of solvent plays a critical role in the efficacy of 1-Hydroxy-7-azabenzotriazole (HOAt) mediated coupling reactions. The solvent can influence the solubility of reactants, the rate of reaction, and the extent of side reactions, particularly racemization.

Commonly used solvents in this compound-mediated peptide synthesis include dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). capes.gov.br DMF and NMP are favored for their ability to dissolve a wide range of peptide sequences, including those with hydrophobic residues. However, in reactions where racemization is a significant concern, the polarity of the solvent becomes a key factor.

For instance, in segment coupling reactions using the diisopropylcarbodiimide (DIC)/HOAt system, dichloromethane (DCM) was found to result in very little loss of configuration. capes.gov.br In contrast, more polar solvents like DMF led to more extensive epimerization. capes.gov.br This suggests that for sensitive coupling reactions, a less polar solvent may be advantageous in preserving stereochemical integrity.

The selection of a solvent is often a balance between ensuring reactant solubility and minimizing undesirable side reactions. For challenging couplings, such as those involving sterically hindered amino acids, solvents like DMF or NMP are often necessary to achieve reasonable reaction rates and yields.

Table 1: Solvent Effects on this compound-Mediated Reactions

| Solvent | Polarity | Common Applications | Key Considerations |

|---|---|---|---|

| Dimethylformamide (DMF) | High | General peptide synthesis, coupling of hydrophobic residues. | Can promote racemization in sensitive couplings. capes.gov.br |

| N-Methylpyrrolidone (NMP) | High | Similar to DMF, good for dissolving hydrophobic peptides. | May also contribute to racemization. |

| Dichloromethane (DCM) | Low | Segment coupling where racemization is a concern. capes.gov.br | May have limited solvating power for larger or more polar peptides. |

| Tetrahydrofuran (THF) | Medium | Used in the synthesis of 1-alkoxy-1H-7-azabenzotriazoles. beilstein-journals.org | Reaction-specific applicability. |

Optimization of Reaction Conditions: Temperature, Stoichiometry, and Base Selection

Optimizing reaction conditions is crucial for maximizing the efficiency and minimizing side products in this compound-enhanced synthesis. Key parameters include temperature, the stoichiometry of reactants, and the choice of a suitable base.

Temperature: For many peptide couplings, particularly those involving sensitive or sterically hindered residues, conducting the reaction at reduced temperatures (e.g., 0–4°C) is recommended. This helps to minimize side reactions, including racemization, while still allowing the coupling to proceed at a reasonable rate.

Stoichiometry: The relative amounts of the carboxylic acid, amine, coupling agent, and this compound can significantly impact the outcome of the reaction. For difficult couplings, increasing the equivalents of this compound to 2.5–3.0 relative to the carboxylic acid can improve yields. In the context of DNA-encoded combinatorial libraries, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), this compound, and N,N'-diisopropylethylamine (DIPEA) was found to be effective. nih.gov

Base Selection: The choice of base is critical for neutralizing acidic byproducts and facilitating the coupling reaction. Common bases include N,N'-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). luxembourg-bio.com The addition of 1–5% DIEA can help to neutralize acidic byproducts formed during the reaction. Interestingly, in solid-phase peptide synthesis using the DIC/HOAt system, the hindered pyridine (B92270) base, 2,4,6-collidine, was found to enhance the preactivation step of the carboxylic acid, a step that is typically inhibited by less hindered bases like DIEA or NMM. capes.gov.br This led to the development of a stepwise procedure where collidine is used to enhance activation, followed by the addition of DIEA to promote the coupling. capes.gov.br

Table 2: Optimization Parameters for this compound-Mediated Reactions

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Temperature | 0–4°C for challenging couplings. | Minimizes side reactions and racemization. |

| Stoichiometry | 2.5–3.0 equivalents of this compound for hindered residues. | Drives the reaction to completion. |

| Base | DIEA, NMM, or collidine depending on the specific reaction. capes.gov.br | Neutralizes acidic byproducts and can enhance specific reaction steps. capes.gov.br |

Techniques for Monitoring Reaction Progress in 1-Hydroxy-7-azabenzotriazole-Enhanced Synthesis

Effective monitoring of reaction progress is essential for optimizing reaction times and ensuring the complete conversion of starting materials. Several techniques are employed for this purpose in this compound-mediated synthesis.

A key feature of this compound is the color change that can occur during the reaction. The release of the this compound anion (OAt⁻) results in a yellow color, providing a visual indication that the reaction is proceeding. luxembourg-bio.comacs.orgchemrxiv.org This colorimetric property can be used for qualitative monitoring and, with more advanced techniques, for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and reliable method for monitoring the progress of peptide synthesis. nih.gov By taking aliquots from the reaction mixture at different time points, the disappearance of starting materials and the appearance of the desired product can be accurately quantified. nih.gov For challenging couplings, monitoring via LC-MS every 30 minutes can allow for real-time optimization.

Computer Vision and Colorimetric Analysis: Recent advancements have explored the use of computer vision to quantitatively monitor the color change associated with this compound-mediated reactions. chemrxiv.orgnih.gov By analyzing video recordings of the reaction, a parameter known as ΔE, which measures color contrast, can be correlated with the extent of product formation as determined by off-line HPLC analysis. nih.govresearchgate.net This non-invasive technique shows promise for automated and high-throughput reaction monitoring, particularly in solid-phase peptide synthesis (SPPS). chemrxiv.orgnih.govresearchgate.net

Table 3: Reaction Monitoring Techniques

| Technique | Principle | Advantages |

|---|---|---|

| Visual Color Change | Release of the yellow this compound anion. luxembourg-bio.comacs.orgchemrxiv.org | Simple, qualitative indication of reaction progress. luxembourg-bio.comacs.orgchemrxiv.org |

| HPLC | Separation and quantification of reaction components. nih.gov | Accurate and quantitative. nih.gov |